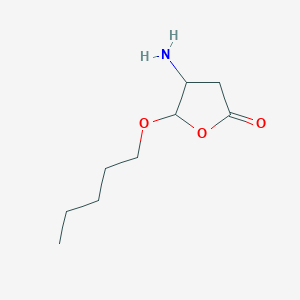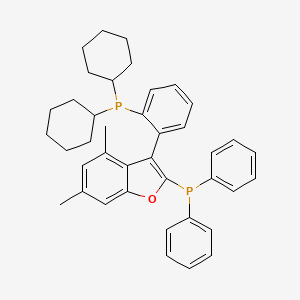
(+)-Dicyclohexyl(2-(2-(diphenylphosphino)-4,6-dimethylbenzofuran-3-yl)phenyl)phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Dicyclohexyl(2-(2-(diphenylphosphino)-4,6-dimethylbenzofuran-3-yl)phenyl)phosphine is a complex organophosphorus compound. Such compounds are often used in various fields of chemistry due to their unique properties, including their ability to act as ligands in coordination chemistry and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Dicyclohexyl(2-(2-(diphenylphosphino)-4,6-dimethylbenzofuran-3-yl)phenyl)phosphine typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran core, followed by the introduction of the diphenylphosphino group and the dicyclohexylphosphine moiety. Common reagents used in these steps include organolithium reagents, Grignard reagents, and various phosphine sources. Reaction conditions often involve inert atmospheres, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-Dicyclohexyl(2-(2-(diphenylphosphino)-4,6-dimethylbenzofuran-3-yl)phenyl)phosphine can undergo various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other ligands in coordination complexes.
Coordination: It can form coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Common reagents include oxidizing agents for oxidation reactions, and metal salts for coordination reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products of these reactions include phosphine oxides, substituted phosphine derivatives, and metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
(+)-Dicyclohexyl(2-(2-(diphenylphosphino)-4,6-dimethylbenzofuran-3-yl)phenyl)phosphine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of metal-based drugs.
Industry: Used in the development of new catalytic processes for the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (+)-Dicyclohexyl(2-(2-(diphenylphosphino)-4,6-dimethylbenzofuran-3-yl)phenyl)phosphine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other organophosphorus ligands such as triphenylphosphine, tri-tert-butylphosphine, and bis(diphenylphosphino)ferrocene. Compared to these compounds, (+)-Dicyclohexyl(2-(2-(diphenylphosphino)-4,6-dimethylbenzofuran-3-yl)phenyl)phosphine offers unique steric and electronic properties due to its specific structure, which can lead to different reactivity and selectivity in catalytic processes.
List of Similar Compounds
- Triphenylphosphine
- Tri-tert-butylphosphine
- Bis(diphenylphosphino)ferrocene
- Dicyclohexylphosphine
Eigenschaften
Molekularformel |
C40H44OP2 |
|---|---|
Molekulargewicht |
602.7 g/mol |
IUPAC-Name |
dicyclohexyl-[2-(2-diphenylphosphanyl-4,6-dimethyl-1-benzofuran-3-yl)phenyl]phosphane |
InChI |
InChI=1S/C40H44OP2/c1-29-27-30(2)38-36(28-29)41-40(43(33-21-11-5-12-22-33)34-23-13-6-14-24-34)39(38)35-25-15-16-26-37(35)42(31-17-7-3-8-18-31)32-19-9-4-10-20-32/h5-6,11-16,21-28,31-32H,3-4,7-10,17-20H2,1-2H3 |
InChI-Schlüssel |
LIGWFLOPQPBECX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)OC(=C2C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)P(C6=CC=CC=C6)C7=CC=CC=C7)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[P(R),P'(R)]-(1S)-(6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(cyclohexyl(phenyl)phosphine)](/img/structure/B12870127.png)

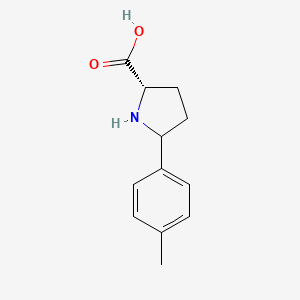
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12870140.png)
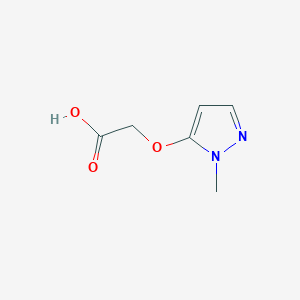
![2,2'-(4,4'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12870145.png)

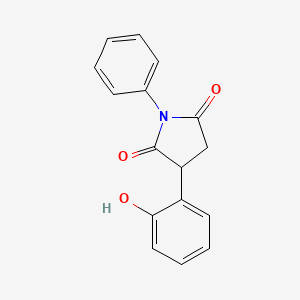
![2-(Aminomethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12870159.png)
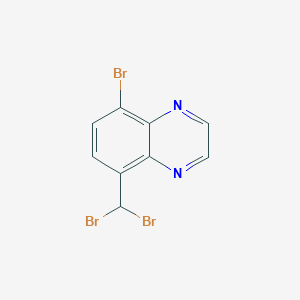
![4-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B12870186.png)
